molecular formula C15H16O2 B14528230 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,6-dimethyl- CAS No. 62411-62-5

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,6-dimethyl-

Cat. No.: B14528230
CAS No.: 62411-62-5
M. Wt: 228.29 g/mol
InChI Key: CWZJJBRCAYQUFR-UHFFFAOYSA-N
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Description

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,6-dimethyl- is an organic compound that belongs to the class of cyclohexadienones This compound is characterized by the presence of a cyclohexadienone ring substituted with a methoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,6-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form an intermediate, which is then subjected to cyclization and oxidation to yield the desired compound. The reaction conditions typically include the use of a strong base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated methoxyphenyl derivatives.

Scientific Research Applications

2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,6-dimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity. The pathways involved may include modulation of oxidative stress and inhibition of specific enzymes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,5,6-trimethyl-
  • 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl-

Uniqueness

Compared to similar compounds, 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,6-dimethyl- exhibits unique chemical reactivity and biological activity due to the specific positioning of its methyl groups

Properties

CAS No.

62411-62-5

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2,6-dimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C15H16O2/c1-11-5-4-10-15(2,14(11)16)12-6-8-13(17-3)9-7-12/h4-10H,1-3H3

InChI Key

CWZJJBRCAYQUFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC(C1=O)(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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